molecular formula C16H14FN3O2S2 B2453483 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 878712-44-8

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide

Cat. No. B2453483
M. Wt: 363.43
InChI Key: UXQWXCZAXJTFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources .

Scientific Research Applications

Molecular Imaging and Radiopharmaceuticals

Compounds with structural similarities to 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide have been explored for their potential in molecular imaging, particularly using Positron Emission Tomography (PET). For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been synthesized and labeled with fluorine-18 for PET imaging of the translocator protein (18 kDa), highlighting their application in the study of neuroinflammatory processes (Dollé et al., 2008).

Molecular Structure and Interaction Analysis

The compound's analogs have been subjected to quantum chemical insight to understand their molecular structure, hydrogen-bonded interactions, and spectroscopic properties. This type of analysis provides valuable information for drug design, especially in terms of drug-likeness, molecular docking, and pharmacokinetic properties, as seen in studies of similar compounds for their antiviral potency against SARS-CoV-2 protein (Mary et al., 2020).

Chemical Synthesis and Reactivity

Investigations into the reactivity and synthesis pathways of related thieno[2,3-d]pyrimidine compounds provide insights into the chemical behavior and potential applications of the compound . For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines reveals the synthetic versatility and potential for creating diverse bioactive derivatives (Davoodnia et al., 2009).

Crystal Structure Elucidation

The study of crystal structures of similar compounds enhances the understanding of molecular conformations and intermolecular interactions, which are crucial for drug design and development. For instance, the crystal structures of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing their folded conformations and the inclinations of the pyrimidine ring to the benzene ring, which could inform the design of derivatives with desired biological activities (Subasri et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety assessments and exploration of potential applications could be beneficial .

properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c1-9-6-12-14(24-9)19-16(20(2)15(12)22)23-8-13(21)18-11-5-3-4-10(17)7-11/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWXCZAXJTFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide

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